molecular formula C30H33NO3 B5107791 N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-3,3-diphenylacrylamide

N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-3,3-diphenylacrylamide

Cat. No. B5107791
M. Wt: 455.6 g/mol
InChI Key: VQWDBAPTIWOJLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-3,3-diphenylacrylamide, commonly known as DMHP, is a synthetic compound that belongs to the class of dissociative anesthetics. DMHP is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in learning, memory, and synaptic plasticity. The compound was first synthesized in 1990 by a team of researchers led by Dr. John A. Lowe at the University of Utah.

Mechanism of Action

DMHP acts as a non-competitive antagonist of the N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-3,3-diphenylacrylamide receptor, which is a type of ionotropic glutamate receptor that plays a key role in synaptic plasticity and memory formation. By blocking the N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-3,3-diphenylacrylamide receptor, DMHP reduces the influx of calcium ions into the neuron, which can lead to a decrease in glutamate release and a reduction in excitotoxicity. DMHP also has some affinity for the sigma-1 receptor, which may contribute to its analgesic and anxiolytic effects.
Biochemical and physiological effects:
DMHP has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, dissociation, and hallucinations. The compound has also been shown to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its antidepressant effects. DMHP has a long duration of action and can produce effects that last for several hours, depending on the dose and route of administration.

Advantages and Limitations for Lab Experiments

DMHP is a valuable tool for studying the role of the N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-3,3-diphenylacrylamide receptor in various physiological and pathological conditions. The compound has high selectivity for the N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-3,3-diphenylacrylamide receptor and does not interact with other neurotransmitter receptors, which makes it a useful pharmacological tool for dissecting the complex mechanisms of glutamate neurotransmission. However, DMHP has some limitations for lab experiments, such as its high lipophilicity, which can affect its pharmacokinetic properties and lead to non-specific binding to cellular membranes.

Future Directions

There are several future directions for research on DMHP and its potential therapeutic applications. One area of interest is the development of more potent and selective N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-3,3-diphenylacrylamide receptor antagonists that can be used to treat various neurological and psychiatric disorders. Another area of interest is the investigation of the role of the sigma-1 receptor in the mechanism of action of DMHP and its potential as a therapeutic target. Finally, further studies are needed to elucidate the long-term effects and safety profile of DMHP in humans.

Synthesis Methods

The synthesis of DMHP involves the reaction of 3,4-dimethoxyphenylacetonitrile with cyclohexylmagnesium bromide, followed by the addition of benzophenone and acryloyl chloride. The resulting product is purified by column chromatography to obtain DMHP in high yield and purity. The synthesis of DMHP is a complex process that requires expertise in organic chemistry and careful handling of hazardous reagents.

Scientific Research Applications

DMHP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as depression, anxiety, and chronic pain. The compound has been shown to have potent analgesic and antidepressant effects in animal models, and its mechanism of action is believed to involve the modulation of glutamate neurotransmission.

properties

IUPAC Name

N-[[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl]-3,3-diphenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33NO3/c1-33-27-17-16-25(20-28(27)34-2)30(18-10-5-11-19-30)22-31-29(32)21-26(23-12-6-3-7-13-23)24-14-8-4-9-15-24/h3-4,6-9,12-17,20-21H,5,10-11,18-19,22H2,1-2H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWDBAPTIWOJLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCCCC2)CNC(=O)C=C(C3=CC=CC=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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